molecular formula C12H11BrO3 B8432515 Methyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate

Methyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate

Cat. No. B8432515
M. Wt: 283.12 g/mol
InChI Key: NEIKKQSVQVEWOC-UHFFFAOYSA-N
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Patent
US06306865B1

Procedure details

To a refluxing stirred suspension of sodium hydride (5.6 g of 80% in oil, 187 mmoles) in dry dimethyl carbonate (120 ml) under a nitrogen atmosphere was added a solution of 7-bromo-2-tetralone (14 g, 61 mmoles) in dry dimethyl carbonate (60 ml) dropwise over 40 minutes. Refluxing was continued for an additional 45 minutes and then cooled to room temperature. The reaction was carefully quenched with glacial acetic acid, diluted with one volume of water and extracted with ethyl acetate (150 ml). The organic phase was dried over magnesium sulfate, filtered and evaporated under reduced pressure to leave a residue which was purified using silica gel column chromatography eluting with ethyl acetate:hexane (39:7) to give methyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate as a white solid. (15.2 g, 86%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][C:10](=[O:14])[CH2:11]2)=[CH:6][CH:5]=1.[C:15](=O)([O:18]C)[O:16][CH3:17]>>[Br:3][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][C:10]([OH:14])=[C:11]2[C:15]([O:16][CH3:17])=[O:18])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a refluxing stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched with glacial acetic acid
ADDITION
Type
ADDITION
Details
diluted with one volume of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residue which
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (39:7)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C2CCC(=C(C2=C1)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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